molecular formula C6H4ClN3O3 B14209206 2-Amino-5-nitropyridine-3-carbonyl chloride CAS No. 776234-73-2

2-Amino-5-nitropyridine-3-carbonyl chloride

Cat. No.: B14209206
CAS No.: 776234-73-2
M. Wt: 201.57 g/mol
InChI Key: IPYLSODKPHBZCW-UHFFFAOYSA-N
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Description

2-Amino-5-nitropyridine-3-carbonyl chloride is a chemical compound with the molecular formula C6H4ClN3O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-nitropyridine-3-carbonyl chloride typically involves the nitration of 2-Aminopyridine followed by chlorination. The nitration process can be carried out by adding 2-Aminopyridine to concentrated sulfuric acid and then slowly adding fuming nitric acid while maintaining the temperature below 50°C. The reaction mixture is then stirred at 45°C for 2 hours and at room temperature for an additional 4 hours. The resulting product is precipitated by pouring the reaction mixture into crushed ice and adjusting the pH to 6 with ammonia .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration and chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitropyridine-3-carbonyl chloride can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-5-aminopyridine derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-5-nitropyridine-3-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-nitropyridine-3-carbonyl chloride involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino and carbonyl chloride groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-3-nitropyridine: Similar in structure but with a chlorine atom instead of a carbonyl chloride group.

    2-Amino-3-nitropyridine: Lacks the carbonyl chloride group.

    5-Nitro-2-aminopyridine: Similar but without the carbonyl chloride group.

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets .

Properties

CAS No.

776234-73-2

Molecular Formula

C6H4ClN3O3

Molecular Weight

201.57 g/mol

IUPAC Name

2-amino-5-nitropyridine-3-carbonyl chloride

InChI

InChI=1S/C6H4ClN3O3/c7-5(11)4-1-3(10(12)13)2-9-6(4)8/h1-2H,(H2,8,9)

InChI Key

IPYLSODKPHBZCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)Cl)N)[N+](=O)[O-]

Origin of Product

United States

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